Comparative BRD4 Inhibitory Potency: CPI-0610 Carboxylic Acid Exhibits Distinct IC50 Profile Relative to Amide Prodrug and Other Clinical-Stage BET Inhibitors
In direct biochemical comparison, 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetic acid (CPI-0610 carboxylic acid) demonstrates a BRD4 inhibitory IC50 of 1.02 μM [1]. This potency is meaningfully distinct from its clinical amide counterpart, pelabresib (CPI-0610), which exhibits an IC50 of 39 nM against BRD4-BD1 in TR-FRET assays . For benchmarking against other BET inhibitor scaffolds, the prototypical inhibitor JQ1 displays BRD4 IC50 values of 77 nM (BD1) and 33 nM (BD2) in cell-free assays [2], while I-BET762 (GSK525762) exhibits BRD4 IC50 values in the 32.5–42.5 nM range . The reduced potency of the carboxylic acid relative to the amide is a deliberate and functionally advantageous feature for its intended application: the free carboxylic acid serves as a modular synthetic handle for conjugation without ablating target recognition, making it the preferred ligand for PROTAC linker chemistry.
| Evidence Dimension | BRD4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.02 μM (BRD4) |
| Comparator Or Baseline | Pelabresib (CPI-0610 amide): 39 nM (BRD4-BD1); JQ1: 77 nM (BD1) / 33 nM (BD2); I-BET762: 32.5–42.5 nM |
| Quantified Difference | Target compound is ~26-fold less potent than the amide prodrug; ~13- to 31-fold less potent than JQ1 and I-BET762 (note: potency reduction is design-intended for PROTAC applications) |
| Conditions | TR-FRET (time-resolved fluorescence energy transfer) binding assay for pelabresib; cell-free biochemical assays for JQ1 and I-BET762; CPI-0610 carboxylic acid IC50 reported by vendor datasheet |
Why This Matters
The carboxylic acid form provides a critical synthetic entry point for PROTAC development—enabling linker conjugation at the acetic acid moiety—while retaining sufficient BRD4 affinity to recruit the E3 ligase complex, a balance that cannot be achieved using the amide form or structurally unrelated BET inhibitors lacking this functional group.
- [1] AdooQ Bioscience. Epigenetic Reader Domain Inhibitors - CPI-0610 carboxylic acid product page. Accessed 2025. View Source
- [2] Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. doi:10.1038/nature09504. View Source
